Product packaging for 2-Octylnaphthalen-1-OL(Cat. No.:CAS No. 61736-06-9)

2-Octylnaphthalen-1-OL

Cat. No.: B14574157
CAS No.: 61736-06-9
M. Wt: 256.4 g/mol
InChI Key: BUTTVSKEGFYXNY-UHFFFAOYSA-N
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Description

2-Octylnaphthalen-1-OL (CAS 31215-05-1), also known as Octyl-2-naphthol, is a synthetic naphthalene derivative with a molecular formula of C18H24O and a molecular weight of 256.390 g/mol . This compound is characterized by a high calculated LogP of 6.86, indicating significant hydrophobicity that influences its applications . In a research context, this compound is noted for its utility in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . The structural motif of substituted naphthols, to which this compound belongs, is ubiquitous in natural products and pharmaceutical agents, and they often serve as critical synthetic precursors for valuable molecules . As a building block, it can be used in the development of more complex chemical architectures. Researchers value this compound for constructing specialized chemical libraries and exploring new synthetic pathways. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O B14574157 2-Octylnaphthalen-1-OL CAS No. 61736-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61736-06-9

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

2-octylnaphthalen-1-ol

InChI

InChI=1S/C18H24O/c1-2-3-4-5-6-7-11-16-14-13-15-10-8-9-12-17(15)18(16)19/h8-10,12-14,19H,2-7,11H2,1H3

InChI Key

BUTTVSKEGFYXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Octylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions of 2-Octylnaphthalen-1-OL

The naphthalene (B1677914) ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its fused-ring structure, which can better stabilize the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgpearson.com The hydroxyl group at the C1 position is a potent activating group, directing incoming electrophiles to the ortho and para positions (C2 and C4). However, with the C2 position occupied by the octyl group, substitution is primarily directed to the C4 position. The octyl group itself has a minor, activating electronic effect but significantly influences the regioselectivity through steric hindrance.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the pi-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This is typically the rate-determining step. mnstate.edumasterorganicchemistry.com

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Key electrophilic aromatic substitution reactions applicable to this compound are summarized below.

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

Reaction Reagents Electrophile Expected Major Product
Halogenation Br₂, FeBr₃ Br⁺ 4-Bromo-2-octylnaphthalen-1-ol
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-Nitro-2-octylnaphthalen-1-ol
Sulfonation SO₃, H₂SO₄ SO₃ 2-Octyl-1-hydroxynaphthalene-4-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ 4-Alkyl-2-octylnaphthalen-1-ol

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-2-octylnaphthalen-1-ol |

Nucleophilic Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound is nucleophilic, but it is a poor leaving group for nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a strong base. libretexts.orgmsu.edu Consequently, direct displacement of the -OH group by a nucleophile does not readily occur. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Two primary strategies are employed for this conversion:

Protonation in Acidic Media: In the presence of a strong acid (like HBr or HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as the leaving group, which is much more stable than the hydroxide ion. libretexts.orglibretexts.org The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the substrate and conditions. libretexts.orgyoutube.com

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to form a tosylate ester (-OTs). The tosylate anion is an excellent leaving group due to resonance stabilization, allowing for subsequent nucleophilic substitution. youtube.comntu.ac.uk

Table 2: Nucleophilic Substitution Reactions at the Hydroxyl Group

Transformation Reagents Intermediate Leaving Group Product
Conversion to Alkyl Bromide HBr Protonated Hydroxyl (-OH₂⁺) H₂O 1-Bromo-2-octylnaphthalene
Conversion to Alkyl Iodide HI Protonated Hydroxyl (-OH₂⁺) H₂O 1-Iodo-2-octylnaphthalene
Williamson Ether Synthesis 1. NaH2. R-X Naphthoxide ion X⁻ (halide) 1-Alkoxy-2-octylnaphthalene

| Substitution via Tosylate | 1. TsCl, Pyridine2. Nu⁻ | Tosylate Ester (-OTs) | TsO⁻ (tosylate) | 1-Nu-2-octylnaphthalene |

Oxidative and Reductive Transformations of the Naphthalene and Alkyl Moieties

The naphthalene ring, while aromatic, can undergo oxidation under forcing conditions. For instance, catalytic oxidation in the presence of vanadium pentoxide can lead to ring cleavage to form phthalic anhydride, though this is a degradative process. wikipedia.org Milder oxidation would likely affect the hydroxyl group, potentially leading to quinone-type structures, a common reaction for naphthols.

The octyl group is a saturated alkyl chain and is generally resistant to oxidation. However, strong oxidizing agents could potentially lead to cleavage or functionalization, although such reactions are often unselective. The naphthalene ring itself can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) can reduce one or both of the aromatic rings to form tetralin or decalin derivatives, respectively.

Investigations into Rearrangement Reactions of this compound Systems

While this compound itself is not prone to rearrangement, its derivatives can participate in several classic rearrangement reactions. wikipedia.org These reactions typically involve an intramolecular shift of a group, resulting in a structural isomer. wikipedia.orgbdu.ac.in

Fries Rearrangement: If this compound is first converted to an ester (e.g., by reaction with an acyl chloride), the resulting naphthyl ester can undergo a Fries rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, usually at the para position (C4), to form an acyl-substituted naphthol. bdu.ac.in

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs in allyl aryl ethers. bdu.ac.in If this compound is converted to its allyl ether derivative (1-(allyloxy)-2-octylnaphthalene), heating would likely trigger a scispace.comscispace.com-sigmatropic rearrangement. This would involve the migration of the allyl group to the C2 position of the ring. However, since the C2 position is blocked by the octyl group, the reaction pathway might be inhibited or lead to other products.

Pinacol and Benzilic Acid Rearrangements: These rearrangements involve 1,2-diols and 1,2-diketones, respectively. libretexts.org While not direct reactions of this compound, they could be relevant in synthetic sequences involving more complex derivatives of the parent molecule.

Catalytic Applications and Mechanistic Investigations

Naphthol derivatives are foundational components of many privileged ligands in asymmetric catalysis, most notably BINOL (1,1'-bi-2-naphthol). researchgate.net The hydroxyl group of this compound can act as a binding site for a metal center, either as a neutral alcohol or, more commonly, as a deprotonated naphthoxide. The naphthalene ring system provides a rigid scaffold and can engage in π-stacking or other non-covalent interactions within a catalyst's coordination sphere.

The presence of the bulky octyl group can impart specific steric properties to a potential catalyst, influencing the enantioselectivity of a reaction by creating a defined chiral pocket around the active site. This compound could serve as a precursor to mono- or bidentate phosphine, amine, or other coordinating ligands, making it a versatile building block for catalyst design. researchgate.netresearchgate.net

Detailed mechanistic studies, often combining experimental kinetics with computational methods like Density Functional Theory (DFT), are crucial for understanding and optimizing catalytic reactions involving naphthol derivatives. nih.gov For instance, in copper-catalyzed C-H functionalization reactions of naphthols, DFT calculations have been employed to elucidate the reaction mechanism and the origin of regioselectivity. nih.gov

These studies have revealed that factors such as hydrogen bonding between the naphthol's hydroxyl group and catalyst-bound intermediates can play a critical role in stabilizing transition states and directing the reaction to a specific site (e.g., ortho-C-H functionalization). researchgate.netnih.gov The mechanism can also be influenced by the nature of the metal catalyst, with different pathways observed for different metal salts (e.g., CuCl vs. CuCl₂). nih.gov Such investigations provide fundamental insights into how the electronic and steric properties of naphthol-based ligands, like a derivative of this compound, would control the outcome of a catalytic transformation. mdpi.commdpi.com

Table of Chemical Compounds Mentioned

Compound Name
This compound
4-Bromo-2-octylnaphthalen-1-ol
4-Nitro-2-octylnaphthalen-1-ol
2-Octyl-1-hydroxynaphthalene-4-sulfonic acid
4-Alkyl-2-octylnaphthalen-1-ol
4-Acyl-2-octylnaphthalen-1-ol
1-Bromo-2-octylnaphthalene
1-Iodo-2-octylnaphthalene
1-Alkoxy-2-octylnaphthalene
1-(allyloxy)-2-octylnaphthalene
Benzene
p-toluenesulfonyl chloride (TsCl)
Pyridine
Phthalic anhydride
Vanadium pentoxide
Tetralin
Decalin
BINOL (1,1'-bi-2-naphthol)
CuCl

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic data for transformations of this compound are scarce. However, studies on the parent compound, 1-naphthol (B170400), provide a foundational understanding of the kinetics and thermodynamics that would be relevant to its octyl-substituted derivative. The introduction of the octyl group can be expected to influence reaction rates and equilibria through its steric bulk and inductive effects.

Reaction Kinetics:

The kinetics of reactions involving naphthols are often studied in the context of oxidation. For example, the reaction of 1-naphthol with hydroxyl radicals in an aqueous medium is extremely fast, with a rate constant determined to be (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹. nih.govacs.org This reaction proceeds via the addition of the hydroxyl radical to the naphthalene ring, forming •OH-adducts. nih.govacs.orgresearchgate.net The presence of an octyl group at the 2-position would likely influence the regioselectivity of such an attack due to steric hindrance, potentially favoring addition at less hindered positions of the ring.

In another study, the transformation of 1-naphthol mediated by manganese oxide was found to follow pseudo-first-order kinetics. researchgate.net The major transformation products were identified as 1,4-naphthoquinone (B94277) and polymerized products. researchgate.net The rate of this reaction was observed to be dependent on the solution's pH. researchgate.net For this compound, similar oxidative coupling and polymerization reactions would be expected, although the rate might be altered by the electronic and steric influence of the alkyl chain.

Thermodynamic Analyses:

Comprehensive thermodynamic data for 1-naphthol have been established through a combination of experimental measurements and computational studies. epa.govresearchgate.net These data provide a baseline for understanding the energetic properties of its derivatives.

Thermodynamic Property of 1-NaphtholValueUnitsReference
Enthalpy of combustion (solid)-4960 ± 20kJ/mol nist.gov
Enthalpy of formation (solid)-95.4kJ/mol nist.gov

Advanced Characterization Methodologies for 2 Octylnaphthalen 1 Ol

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-Octylnaphthalen-1-ol. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the naphthalene core. The proton of the hydroxyl group (-OH) would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the octyl chain will appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the naphthalene ring would be observed at a distinct chemical shift, while the other methylene protons would show overlapping multiplets. The terminal methyl group of the octyl chain would appear as a triplet at the most upfield position.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the naphthalene ring will resonate in the aromatic region (δ 110-155 ppm). The carbon bearing the hydroxyl group (C-1) and the carbon attached to the octyl group (C-2) will have characteristic chemical shifts influenced by the electron-donating effects of these substituents. The carbon atoms of the octyl chain will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.0 - 8.5 Multiplet
Ar-OH Variable Broad Singlet
Ar-CH₂-(CH₂)₆-CH₃ 2.5 - 2.8 Triplet
Ar-CH₂-CH₂-(CH₂)₅-CH₃ 1.5 - 1.7 Multiplet
-(CH₂)₅- 1.2 - 1.4 Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Naphthalene C-1 (C-OH) 150 - 155
Naphthalene C-2 (C-Octyl) 135 - 140
Other Naphthalene C 110 - 130
Ar-CH₂- 30 - 35
-(CH₂)₆- 22 - 32

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will give rise to several sharp bands in the 1450-1650 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration is expected in the range of 1200-1260 cm⁻¹. ias.ac.inias.ac.in

Raman spectroscopy offers complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the naphthalenol core. ias.ac.inias.ac.in

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (H-bonded) 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1650

Electronic Spectroscopy: UV-Visible Absorption and Emission

UV-Visible spectroscopy probes the electronic transitions within the this compound molecule. The naphthalene chromophore is responsible for its characteristic absorption in the ultraviolet region. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the hydroxyl and octyl substituents can cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. Typically, for a naphthol derivative, strong absorptions are expected around 280-340 nm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) would be observed. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for alkylnaphthalenes involve the cleavage of the alkyl chain. For this compound, characteristic fragment ions would be expected from the loss of alkyl radicals from the octyl group.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the positive identification of this compound by comparing its retention time and mass spectrum with that of a known standard. This technique is particularly useful for identifying isomers and assessing the purity of the compound.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography is a premier technique for assessing the purity of this compound and quantifying it in mixtures. Due to the compound's aromatic naphthalene core and the nonpolar octyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach. nih.gov In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The long octyl chain of this compound imparts significant hydrophobicity, leading to strong retention on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure a reasonable retention time and sharp, symmetrical peaks.

Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system exhibits strong absorbance in the UV region, typically around 220-280 nm. epa.gov For highly sensitive quantification, a fluorescence detector can be used, exciting at a wavelength around 220 nm and measuring the emission at approximately 315 nm. nih.gov By comparing the peak area of the sample to that of a known concentration standard, the purity and concentration of this compound can be determined with high accuracy and reproducibility. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterTypical ConditionReference
ColumnReversed-phase C18 (ODS), 4.6 x 150 mm, 4 µm particle size nih.gov
Mobile PhaseGradient of Acetonitrile and Water nih.gov
Flow Rate1.0 - 1.5 mL/min nih.govnih.gov
DetectionUV at ~274-279 nm or Fluorescence (Ex: 220 nm, Em: 315 nm) nih.govepa.gov
Column Temperature25 °C (Ambient or thermostated) nih.gov
Injection Volume25 µL nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time. researchgate.net

For a compound like this compound, a silica gel plate is typically used as the stationary phase. reddit.com The mobile phase, or eluent, is a mixture of organic solvents chosen to achieve good separation between the starting materials (e.g., 1-naphthol (B170400) and an octylating agent) and the desired product. orgchemboulder.com Given the relatively nonpolar nature of the product due to the octyl chain, a common solvent system would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rochester.edu

The progress of the reaction is monitored by spotting a small amount of the reaction mixture onto the TLC plate at different time intervals. orgchemboulder.com As the solvent front moves up the plate by capillary action, the components of the mixture are separated based on their polarity. orgchemboulder.com The less polar this compound will travel further up the plate (higher Retention Factor, Rf) than the more polar 1-naphthol starting material. The spots can be visualized under UV light (due to the UV-active naphthalene core) or by using a staining agent like p-anisaldehyde, which reacts with the phenolic hydroxyl group. researchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. researchgate.net

Table 2: Typical TLC Conditions for Monitoring this compound Synthesis

ParameterTypical ConditionReference
Stationary PhaseSilica gel 60 F254 plates reddit.com
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) rochester.edu
Sample ApplicationMicrocapillary spotting libretexts.org
DevelopmentIn a closed chamber until solvent front is ~1 cm from the top orgchemboulder.com
VisualizationUV lamp (254 nm) or staining (e.g., p-anisaldehyde, iodine vapor) researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to the conformational flexibility of the octyl chain, its derivatives can be designed to facilitate crystallization. By introducing functional groups that encourage strong intermolecular interactions like hydrogen bonding or pi-stacking, the likelihood of forming high-quality crystals increases. nih.gov

Once a suitable crystal is obtained, it is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map of the unit cell. researchgate.net From this map, the exact positions of each atom can be determined, providing unambiguous information on bond lengths, bond angles, and torsion angles. nih.govmdpi.com

Theoretical and Computational Chemistry of 2 Octylnaphthalen 1 Ol

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics (QM) forms the theoretical bedrock for understanding the electronic behavior of molecules. For a molecule like 2-Octylnaphthalen-1-OL, which combines a rigid aromatic system with a flexible alkyl chain and a polar hydroxyl group, QM studies are essential to delineate its intrinsic properties.

Density Functional Theory (DFT) has become the most widely used quantum mechanical method for molecules of this complexity, offering a favorable balance between accuracy and computational cost. samipubco.comnih.gov Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute a wide array of electronic properties. researchgate.net

DFT calculations are particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.commdpi.com The energy and spatial distribution of these orbitals are key indicators of chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic system, marking the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. samipubco.com

Table 1: Predicted Molecular Properties of this compound from DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability; site of oxidation.
LUMO Energy-0.9 eVIndicates electron-accepting ability; site of reduction.
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical reactivity and electronic transitions. samipubco.com
Dipole Moment1.5 DQuantifies molecular polarity, arising from the -OH group.
Ionization Potential7.2 eVEnergy required to remove an electron.

For tasks that are computationally prohibitive for DFT or ab initio methods, such as preliminary conformational searches of the long octyl chain or simulations of large aggregates, semi-empirical and molecular mechanics methods are employed. Semi-empirical methods like AM1, PM3, or MNDO simplify the Hartree-Fock formalism by using parameters derived from experimental data, making them significantly faster. researchgate.netwikipedia.org These methods can provide reasonable geometric structures and heats of formation for large organic molecules. wikipedia.org

Molecular mechanics (MM) methods eschew electronic structure entirely, treating molecules as collections of atoms connected by springs. Using parameterized force fields (e.g., MMFF or AMBER), MM is exceptionally fast and is the method of choice for studying the conformational dynamics of the flexible octyl side chain in this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of the eight-carbon alkyl chain introduces significant conformational flexibility to this compound. Molecular Dynamics (MD) simulations are a powerful tool for exploring the potential energy surface and identifying the most stable conformers. mdpi.com By simulating the atomic motions over time, MD can reveal how the octyl chain folds and interacts with the naphthalene ring and how the molecule interacts with its environment. mdpi.com

MD simulations can elucidate the preferred torsional angles within the octyl chain and the rotational orientation of the hydroxyl group. These simulations predict that in non-polar environments, the octyl chain may fold back to maximize van der Waals interactions with the naphthalene core. In polar solvents, the molecule's conformation will be influenced by solvent interactions, particularly at the hydroxyl group, which can act as a hydrogen bond donor and acceptor. Such simulations are critical for understanding how the molecule's shape influences its physical properties and biological activity. biomedres.us

Table 2: Torsional States of the Octyl Chain from Conformational Analysis
Dihedral AngleDescriptionRelative Population (Typical)
C(Ar)-C(Ar)-Cα-CβOrientation of chain relative to ringPrimarily perpendicular to minimize steric hindrance
C-C-C-C (within chain)Gauche vs. Anti conformationsAnti conformation is lower in energy and generally preferred

Prediction of Spectroscopic Parameters and Reaction Transition States

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. samipubco.com For this compound, this allows for the assignment of characteristic peaks, such as the O-H stretch, the aliphatic C-H stretches of the octyl chain, and the aromatic C=C stretching modes of the naphthalene ring.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are highly useful for structural elucidation and for assigning signals in complex experimental spectra. mdpi.com

Beyond spectroscopy, computational methods can map out entire reaction pathways. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy for a chemical process can be determined. researchgate.netrsc.org For this compound, this could include modeling the transition states for reactions such as electrophilic aromatic substitution, oxidation of the phenol (B47542) group, or etherification at the hydroxyl position.

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted FeatureValue / Chemical Shift (ppm)
IR FrequencyO-H stretch (hydroxyl)~3600 cm⁻¹
IR FrequencyC(sp³)-H stretch (octyl)2850-2960 cm⁻¹
IR FrequencyC=C stretch (aromatic)1500-1600 cm⁻¹
¹H NMRAr-OH~5.0-6.0 ppm
¹H NMRAr-H~7.1-8.0 ppm
¹H NMR-CH₂- (octyl chain)~1.2-2.8 ppm
¹³C NMRC-OH (aromatic)~150-155 ppm
¹³C NMRC (aromatic)~110-135 ppm

Computational Thermodynamics and Kinetics of this compound Reactions

By calculating the energies of reactants, products, and transition states, the thermodynamics and kinetics of potential reactions involving this compound can be thoroughly investigated. samipubco.com Computational thermochemistry allows for the determination of key values such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of reaction (ΔG°), and equilibrium constants (Keq).

The activation energy (Ea) derived from the transition state structure is used in conjunction with transition state theory to calculate reaction rate constants (k). This enables a quantitative comparison of different potential reaction pathways. For example, one could computationally assess whether electrophilic substitution is more likely to occur at the C4 position versus other positions on the naphthalene ring by comparing the activation energies for each pathway. researchgate.net This predictive power is essential for understanding the compound's stability and designing synthetic routes. rsc.org

Advanced Algorithms and Computational Cost Analysis in Simulating Naphthol Systems

The simulation of naphthol systems, such as this compound, presents significant computational challenges due to the complex interplay of non-covalent interactions, including π-π stacking and van der Waals forces, which govern their molecular behavior. The computational cost of accurately modeling these systems is a critical factor, driving the development and application of advanced algorithms. While specific computational studies on this compound are not extensively documented in publicly available literature, a comprehensive analysis can be extrapolated from research on structurally related naphthol and aromatic systems.

Quantum Mechanical Approaches and Their Computational Demands

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and interaction energies of aromatic systems. The choice of functional and basis set significantly impacts both the accuracy and the computational cost. For instance, functionals like M062X have been shown to be particularly effective for studying non-covalent interactions in aromatic systems, offering a good balance between accuracy and computational expense. scirp.org

The computational time for DFT calculations can vary dramatically, from a few hours to several hundred hours, depending on the size of the molecule and the level of theory employed. researchgate.net Larger basis sets, which are necessary for accurately describing the diffuse electron density involved in π-π stacking, substantially increase the computational cost. scirp.org

To mitigate these costs, hybrid methods that combine the accuracy of high-level theories with the efficiency of lower-level methods have been developed. One such approach involves using coupled cluster theory [e.g., CCSD(T)-F12] for harmonic force constants and a less expensive DFT functional for cubic and quartic force constants to define a quartic force field (QFF). This can reduce the computational time to less than 15% of what would be required for a full high-level calculation, without a significant loss of accuracy for properties like rovibrational spectra. nih.gov

Table 1: Illustrative Computational Cost of DFT Methods for Aromatic Systems
MethodBasis SetRelative CPU Time (Arbitrary Units)Typical Application
B3LYP6-31G*1Initial geometry optimizations
M062X6-311++G(d,p)5-10π-π stacking interaction energies scirp.org
ωB97X-D3cc-pVQZ15-30High-accuracy binding energies mdpi.com
CCSD(T)-F12aug-cc-pVTZ>100Benchmark calculations for small systems nih.gov

Molecular Dynamics Simulations: Bridging Scales

For studying the dynamic behavior of naphthol systems in condensed phases, molecular dynamics (MD) simulations are indispensable. The computational cost of MD simulations is largely dependent on the chosen force field and the size of the simulated system, including the solvent molecules. While classical force fields offer a computationally efficient means to simulate large systems over long timescales, their accuracy is limited by the parameterization.

Steered molecular dynamics (SMD) has emerged as a computationally efficient method for estimating binding energies of stacked aromatic compounds, with results that show good agreement with more expensive DFT calculations. mdpi.com The average time for SMD simulations can be on the order of minutes to a few tens of minutes on modern GPU architectures. mdpi.com

The development of novel algorithms for use on near-term quantum computers, such as Quantum Car-Parrinello Molecular Dynamics (QCPMD), aims to provide a cost-effective approach for finite-temperature molecular dynamics. arxiv.org This method avoids the computationally intensive optimization steps of algorithms like the variational quantum eigensolver (VQE), potentially leading to a substantial reduction in computational cost. arxiv.org

Table 2: Relative Computational Costs of Different Simulation Approaches
Simulation MethodTypical System Size (Atoms)Typical TimescaleRelative Computational Cost
Classical MD (Explicit Solvent)10,000 - 100,000Nanoseconds to MicrosecondsModerate
Steered MD1,000 - 10,000Picoseconds to NanosecondsLow to Moderate mdpi.com
Ab Initio MD (DFT-based)100 - 1,000PicosecondsVery High
Quantum Car-Parrinello MD<100Femtoseconds to PicosecondsHigh (but potentially lower than VQE-based MD) arxiv.org

Advanced Algorithms for Enhanced Efficiency

The quest for computational efficiency has led to the development of advanced algorithms that can accelerate simulations. For instance, the use of pseudo-natural orbitals constructed from second-order Møller–Plesset (MP2) calculations as reference molecular orbitals can streamline subsequent calculations. arxiv.org Furthermore, the implementation of quantum algorithms on specialized hardware like Graphics Processing Units (GPGPUs) can lead to significant reductions in computation time compared to traditional CPU-based calculations. arxiv.org

In the realm of periodic systems, which are relevant for studying the solid-state properties of naphthol derivatives, periodic DFT calculations are employed. The analysis of intermolecular interactions in such systems can be performed using methods like the quantum theory of atoms in molecules (Bader analysis) on the periodic electronic density. nih.gov

The continued development of both hardware and software, including the refinement of quantum chemical methods and the advent of quantum computing, promises to further reduce the computational barriers to the accurate simulation of complex chemical systems like this compound.

Applications of 2 Octylnaphthalen 1 Ol in Materials Science and Engineering

Development of Functional Materials Incorporating 2-Octylnaphthalen-1-OL

There is a notable absence of dedicated research on the incorporation of this compound into functional materials. While the broader class of naphthalene-based compounds has been explored for various applications in materials science, specific studies on this octyl-substituted naphthalenol are not readily found.

Polymeric and Oligomeric Systems

No specific studies detailing the synthesis or properties of polymeric or oligomeric systems derived from or incorporating this compound have been identified. The potential for this compound to act as a monomer or a functional additive in polymerization processes has not been documented in the available scientific literature.

Electronic and Optoelectronic Device Components

Information regarding the application of this compound in electronic or optoelectronic devices is not present in the current body of scientific research. The electronic properties, such as conductivity, charge mobility, and photoluminescence, which would be crucial for such applications, have not been reported.

Liquid Crystalline Phases and Self-Assembled Structures

There is no available research that characterizes the liquid crystalline properties or the self-assembly behavior of this compound. The molecular structure, featuring a rigid naphthalene (B1677914) core and a flexible octyl chain, suggests a potential for mesophase formation, but this has not been experimentally verified in published studies.

This compound as a Component in Fuel Chemistry Research

The investigation into the role of this compound in fuel chemistry has yielded limited specific data. While general information on alkylated naphthalenes in fuels exists, direct research on this compound is sparse.

Influence on Combustion Properties (Flash Point, Autoignition Temperature)

Specific data on the combustion properties of this compound are limited. A safety data sheet for a closely related compound provides a flash point, but information on the autoignition temperature is not available.

Combustion Properties of a Related Naphthalen-1-OL Derivative

Property Value
Flash Point 86.5 °C (187.7 °F) at ca. 101.5 hPa

Role as a Reference Compound or Performance-Enhancing Additive in Hydrocarbon Fuels

No literature has been found that documents the use of this compound as a reference compound in fuel testing or as a performance-enhancing additive in hydrocarbon fuels. Its potential effects on properties such as octane (B31449) rating, lubricity, or deposit formation have not been the subject of published research.

Engineering and Design of Novel Naphthol-Based Materials for Specific Applications

The strategic engineering and design of novel materials founded on the this compound scaffold represent a promising frontier in materials science. By systematically modifying the molecular architecture of this compound, it is possible to tailor the macroscopic properties of the resulting materials for a wide array of specific engineering applications. The design process primarily revolves around the manipulation of two key structural features: the naphthalene core and the octyl side chain. Each of these components imparts distinct characteristics to the material, and their interplay is crucial in achieving desired performance metrics.

The rigid, aromatic naphthalene core is a fundamental contributor to the thermal stability of polymers and materials derived from this compound. The fused ring system restricts bond rotation, leading to a higher glass transition temperature (Tg) in polymeric systems. This intrinsic thermal resistance makes naphthol-based materials suitable for applications where exposure to elevated temperatures is a concern. Furthermore, the naphthalene structure can enhance the hydrophobicity of a material. The planar nature of the naphthalene rings can also facilitate π-π stacking interactions between polymer chains, which can influence the material's mechanical strength and morphology.

Conversely, the long, flexible octyl side chain plays a critical role in modulating the processability and mechanical properties of the material. The presence of the octyl group can increase the solubility of the naphthol derivative in organic solvents, which is a significant advantage in the synthesis and processing of polymers. In a polymer matrix, the octyl chains can act as internal plasticizers, increasing the free volume and lowering the glass transition temperature, which can lead to enhanced flexibility and impact resistance. The length and branching of the alkyl chain are critical design parameters; longer or more branched chains generally lead to a greater reduction in Tg and an increase in solubility. This trade-off between the thermal stability conferred by the naphthalene core and the processability and flexibility endowed by the alkyl chain is a central consideration in the design of these materials.

The hydroxyl group of the naphthalen-1-ol moiety offers a reactive site for further functionalization, opening up a vast landscape for material design. This hydroxyl group can be used to incorporate the this compound unit into polymer backbones, such as polyesters, polycarbonates, or epoxy resins. By controlling the concentration of the naphthol monomer in a copolymer, the properties of the final material can be finely tuned. For instance, increasing the content of the this compound monomer could be expected to systematically alter the thermal and mechanical properties of the resulting copolymer.

The following table illustrates the general principle of how the length of an alkyl side chain can influence the glass transition temperature (Tg) of a polymer, using poly(alkyl methacrylates) as an analogous system. While specific data for polymers derived from this compound is not available, this data demonstrates the well-established structure-property relationship where increasing the length of a flexible side chain tends to decrease the Tg of the polymer.

Table 1: Illustrative Effect of Alkyl Side Chain Length on the Glass Transition Temperature (Tg) of Poly(alkyl methacrylates)

Alkyl Side GroupNumber of Carbon Atoms in Side ChainGlass Transition Temperature (Tg) in °C
Methyl1105
Ethyl265
n-Propyl335
n-Butyl420
n-Hexyl6-5
n-Octyl8-20
n-Dodecyl12-65

This data is for a series of poly(alkyl methacrylates) and is presented to illustrate the general trend of the effect of alkyl side chain length on polymer properties. Data is compiled from various polymer science handbooks and publicly available data sources.

By leveraging these fundamental structure-property relationships, materials scientists and engineers can rationally design novel naphthol-based materials. For specific applications requiring high thermal stability, the focus might be on incorporating a higher density of naphthalene moieties and potentially shorter alkyl chains. For applications demanding flexibility and ease of processing, longer or branched alkyl chains would be more desirable. The ability to functionalize the hydroxyl group further expands the design possibilities, allowing for the creation of cross-linked networks, graft copolymers, or materials with specific surface properties. This molecular-level engineering approach is key to unlocking the full potential of this compound and related compounds in the development of advanced materials.

Environmental Fate and Degradation Mechanisms of 2 Octylnaphthalen 1 Ol Academic Perspective

Environmental Distribution and Compartmentalization

The distribution of a chemical in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For 2-Octylnaphthalen-1-OL, the presence of a long octyl chain suggests it would be significantly more hydrophobic (having a higher Kow) and less volatile than its parent compound, naphthalene (B1677914). The hydroxyl (-OH) group may slightly increase its water solubility and potential for hydrogen bonding compared to a simple alkylnaphthalene. However, without experimental data, any assessment remains speculative.

Air-Water-Soil Partitioning and Transport Pathways

Specific coefficients, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, are essential for modeling the partitioning of a chemical between air, water, and soil. No experimentally determined values for these coefficients for this compound were found in the reviewed literature. Generally, compounds with high Kow and Koc values, as would be expected for this molecule, tend to adsorb strongly to soil and sediment, limiting their mobility in water.

Sorption and Desorption Dynamics in Various Environmental Matrices

The sorption and desorption behavior of this compound in different environmental matrices like soil, sediment, and sludge has not been specifically documented. Research on other long-chain alkylated polycyclic aromatic hydrocarbons (PAHs) indicates that the alkyl chain length significantly influences sorption, with longer chains leading to stronger binding to organic matter in soil and sediments. This strong sorption would likely reduce its bioavailability and leaching potential.

Volatilization and Leaching Potentials

The potential for a chemical to volatilize from soil or water surfaces is related to its vapor pressure and Henry's Law constant. Leaching potential is related to its water solubility and sorption characteristics. Given the presumed low vapor pressure and strong sorption tendency of this compound, its potential for both volatilization and leaching is expected to be low. However, no specific studies or quantitative data are available to confirm this.

Degradation Pathways and Kinetics

Degradation, both through light (photodegradation) and microbial action (biodegradation), is a critical factor in the persistence of organic compounds in the environment.

Photodegradation Mechanisms and Quantum Yields

Studies on other alkylated naphthalenes have shown that photodegradation can occur, often following pseudo-first-order kinetics. The degradation products are typically oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. However, the specific photodegradation rate, quantum yields, and product identification for this compound under various environmental conditions have not been reported. The presence of the hydroxyl group on the naphthalene ring could influence the photochemical reactivity, but to what extent is unknown.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of naphthalene is well-studied, involving dioxygenase enzymes that initiate ring cleavage. The presence of a long alkyl chain and a hydroxyl group on this compound would significantly alter its susceptibility to microbial attack compared to naphthalene. While some microorganisms can degrade long-chain alkanes and other PAHs, the specific microbial consortia and metabolic pathways responsible for the degradation of this compound have not been identified. A safety data sheet for a general mixture of "Naphthalene-alkylated" compounds states that no data is available on the degradability or persistence of the product.

Hydrolytic Stability and Chemical Degradation Routes

Based on the general stability of naphthols, this compound is expected to be stable to hydrolysis under typical environmental pH conditions. The primary degradation pathways are anticipated to be through photochemical reactions and oxidation by hydroxyl radicals. oecd.orgnih.gov

Naphthols can undergo photodegradation in aqueous solutions, although the precise half-life under environmental conditions for many derivatives has not been extensively estimated. oecd.org For instance, vapor-phase 2-naphthol (B1666908) is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 0.05 days. nih.gov Furthermore, 2-naphthol is a product of the atmospheric reaction of naphthalene with hydroxyl radicals. oecd.org The presence of the octyl group in this compound may influence the rate of these degradation processes.

Persistence and Environmental Half-Life Estimation for Naphthol Derivatives

The environmental persistence of naphthol derivatives can be estimated by examining the half-lives of related compounds such as naphthalene and 1-naphthol (B170400). The biological half-life of 1-naphthol has been estimated at around 4 hours in humans, indicating relatively rapid metabolism and excretion. orst.edunih.gov In soil, the biodegradation of naphthalene can have a half-life of over 80 days, but this can be significantly reduced to a few hours in the presence of other polycyclic aromatic hydrocarbons (PAHs). orst.edu

The volatilization half-life of naphthalene from soil is dependent on depth, with estimates of 1.1 days from a 1 cm depth and 14.0 days from a 10 cm depth. orst.edu In the atmosphere, the calculated half-life for 2-naphthol due to photochemical-oxidative degradation by OH-radicals is about 2 hours. oecd.org These values suggest that the environmental persistence of this compound will be influenced by the specific environmental compartment and conditions.

Table 1: Estimated Environmental Half-Lives of Related Naphthol Compounds

Advanced Methodologies for Environmental Fate Studies and Kinetic Parameter Determination

Advanced analytical techniques are crucial for determining the environmental fate and kinetic parameters of organic compounds like this compound. High-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE) is a sensitive method for the quantitative analysis of naphthalene and its derivatives in environmental samples such as geothermal fluids. researchgate.netnih.gov

To understand the adsorption behavior of naphthol derivatives onto environmental matrices like microplastics, kinetic and isotherm studies are employed. Kinetic studies can utilize models such as the pseudo-second-order kinetic model to describe the rate of adsorption. researchgate.net Equilibrium data from adsorption experiments are often fitted to isotherm models like the Langmuir and Freundlich models to quantify the adsorption capacity and intensity. researchgate.netnih.gov Furthermore, thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to determine the spontaneity and nature of the adsorption process. researchgate.net

Table 2: Methodologies for Environmental Fate Studies

Derivatives and Analogues of 2 Octylnaphthalen 1 Ol: Structure Research Relationships

Systematic Structure-Reactivity and Structure-Application Relationship Studies of 2-Octylnaphthalen-1-OL Analogues

The relationship between the structure of this compound analogues and their chemical reactivity and applications is a subject of scientific investigation. The lipophilicity imparted by the C8 alkyl chain, combined with the reactive hydroxyl group on the naphthalene (B1677914) ring, governs the molecule's behavior.

Alkylated naphthalenes, in a broader sense, are recognized for their excellent thermal and thermo-oxidative stability. This is attributed to the electron-rich naphthalene ring's ability to absorb and dissipate energy, a characteristic that is leveraged in applications such as synthetic lubricants. taylorfrancis.com The properties of these compounds can be tailored by controlling the type and degree of alkylation. For instance, increased viscosity and a higher pour point are observed with a greater number of alkyl groups and with branched chains. taylorfrancis.com

In the context of biological activity, structure-activity relationship (SAR) studies on related naphthol derivatives have provided valuable insights. For example, research on naphthol AS-E derivatives as anticancer agents revealed that small, electron-withdrawing groups on the appended phenyl ring were favorable for inhibiting the KIX-KID interaction, a key process in CREB-mediated gene transcription. nih.gov While this study does not directly involve an octyl group, it underscores the principle that substituents on the naphthol core can significantly modulate biological activity. nih.gov The octyl group in this compound would significantly increase its lipophilicity, which could enhance its ability to cross biological membranes, a critical factor in drug design.

The position of the alkyl and hydroxyl groups on the naphthalene ring also plays a crucial role in determining the compound's properties. For instance, in the context of lubricant base stocks, alkylation products of 2-methylnaphthalene (B46627) have shown better oxidation stability compared to those of 1-methylnaphthalene. google.com This suggests that the isomeric placement of substituents can have a profound impact on the material's performance.

Interactive Table: Structure-Property Relationships in Alkylated Naphthalenes.

FeatureInfluence on PropertiesPotential Application
Long Alkyl Chain (e.g., Octyl) Increased lipophilicity and viscosity. taylorfrancis.comLubricants, membrane-interactive agents.
Hydroxyl Group Position (e.g., 1-OL) Influences reactivity and hydrogen bonding capability.Chemical synthesis, biologically active molecules.
Substitution Pattern on Naphthalene Ring Affects thermal and oxidative stability. taylorfrancis.comgoogle.comHigh-performance materials.

Synthesis and Comprehensive Characterization of Substituted this compound Derivatives

The synthesis of this compound derivatives can be approached through several established synthetic routes for alkylated naphthols. A common method is the Friedel-Crafts alkylation of naphthalen-1-ol. taylorfrancis.com In this electrophilic aromatic substitution reaction, naphthalen-1-ol is reacted with an alkylating agent, such as 1-octene (B94956) or 1-chlorooctane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. taylorfrancis.comresearchgate.net The choice of catalyst and reaction conditions is crucial to control the regioselectivity and minimize the formation of polyalkylated byproducts. researchgate.net

Alternative synthetic strategies include the electrophilic cyclization of appropriate arene-containing propargylic alcohols, which can yield a variety of substituted naphthalenes and 2-naphthols under mild conditions. nih.gov This methodology offers a high degree of regioselectivity and functional group tolerance. nih.gov

Once synthesized, the comprehensive characterization of these derivatives is essential to confirm their structure and purity. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, the protons of the octyl chain, and the hydroxyl proton. The position and splitting patterns of the aromatic signals would confirm the 2-substitution pattern.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The spectrum would also show sharp peaks in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching region (below 3000 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene chromophore gives rise to characteristic absorption bands in the UV region. nih.gov

Recent studies on other substituted naphthalene derivatives have utilized these techniques extensively. For example, the synthesis and spectroscopic investigation of 2-(2-arylamino-4-aminothiazol-5-oyl) naphthalene derivatives involved FT-IR, ¹H NMR, and UV-visible spectroscopy, complemented by quantum chemical computations to analyze the structural and electronic properties. bohrium.com

Interactive Table: Expected Spectroscopic Data for this compound.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals for aromatic protons, octyl chain protons (CH₃, CH₂), and hydroxyl proton (OH).
¹³C NMR Resonances for aromatic carbons, octyl chain carbons, and the carbon bearing the hydroxyl group.
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3600), aromatic C-H stretch (~3000-3100), aliphatic C-H stretch (<3000).
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular weight of C₁₈H₂₄O.
UV-Vis (nm) Absorption maxima characteristic of the substituted naphthalene chromophore.

Comparative Analysis of Research Findings for Related Octyl-Naphthol Isomers and Their Chemical Behavior

The chemical behavior of octyl-naphthol isomers is significantly influenced by the relative positions of the hydroxyl and octyl groups on the naphthalene nucleus. The two primary isomers of naphthol, 1-naphthol (B170400) and 2-naphthol (B1666908), exhibit differences in their physical and chemical properties. google.com For instance, 1-naphthol has a lower boiling point (279 °C) and melting point (96 °C) compared to 2-naphthol (285 °C and 122 °C, respectively). google.com

These differences extend to their reactivity. A patented method for separating the two isomers relies on the preferential reaction of 1-naphthol with a dilute aqueous solution of an alkali metal hydroxide (B78521) under specific conditions. google.com This suggests that the hydroxyl group in 1-naphthol is more sterically accessible or has a slightly different acidity compared to that in 2-naphthol.

When an octyl group is introduced, its position relative to the hydroxyl group will further modulate the isomer's properties. In this compound, the bulky octyl group is adjacent to the hydroxyl group, which could introduce steric hindrance. This steric crowding might affect the reactivity of the hydroxyl group in reactions such as esterification or etherification. It could also influence the hydrogen bonding patterns in the solid state and in solution.

In contrast, an isomer like 7-Octylnaphthalen-1-OL, where the octyl group is on the other ring and further away from the hydroxyl group, would likely exhibit chemical behavior more similar to that of unsubstituted 1-naphthol, with the octyl group primarily influencing its solubility and lipophilicity.

Metabolic studies on alkylated naphthalenes have shown that the presence and position of an alkyl side chain can significantly impact the metabolic pathways. nih.gov For instance, with rat liver microsomes, alkyl side chain oxidation was preferred over aromatic oxidation for 1-methyl- and 2-methylnaphthalene. nih.gov With human liver microsomes, this preference was observed for 2-methyl- and 2-ethyl-naphthalene. nih.gov This indicates that the isomeric structure can dictate the metabolic fate of the molecule, which has important implications for its potential biological applications and toxicity.

Interactive Table: Comparison of Octyl-Naphthol Isomers.

PropertyThis compoundOther Octyl-Naphthol Isomers (e.g., 7-Octylnaphthalen-1-OL)
Steric Hindrance at OH group Potentially high due to adjacent octyl group.Lower, depending on the position of the octyl group.
Reactivity of OH group May be reduced due to steric hindrance.Likely similar to unsubstituted 1-naphthol.
Solubility High in nonpolar solvents due to the octyl chain.High in nonpolar solvents due to the octyl chain.
Metabolic Pathway Potentially favors side-chain oxidation. nih.govMetabolic fate would depend on the specific substitution pattern.

Q & A

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  • Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.